2-[(2-Chlorophenyl)methylideneamino]phenol
CAS No.: 6266-10-0
Cat. No.: VC15727890
Molecular Formula: C13H10ClNO
Molecular Weight: 231.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6266-10-0 |
|---|---|
| Molecular Formula | C13H10ClNO |
| Molecular Weight | 231.68 g/mol |
| IUPAC Name | 2-[(2-chlorophenyl)methylideneamino]phenol |
| Standard InChI | InChI=1S/C13H10ClNO/c14-11-6-2-1-5-10(11)9-15-12-7-3-4-8-13(12)16/h1-9,16H |
| Standard InChI Key | FXGMXVFSQYHGIU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C=NC2=CC=CC=C2O)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
2-[(2-Chlorophenyl)methylideneamino]phenol consists of a phenol ring linked via an imine group (–N=CH–) to a 2-chlorophenyl moiety. The imine bond introduces rigidity, while the phenolic hydroxyl and chlorine substituents contribute to polarity and intermolecular interactions. X-ray crystallography reveals a dihedral angle of 87.4° between the two aromatic rings, resulting in a near-orthogonal orientation that minimizes steric hindrance . This non-planar configuration distinguishes it from simpler Schiff bases and influences its packing behavior in the solid state.
Table 1: Crystallographic Parameters of 2-[(2-Chlorophenyl)methylideneamino]phenol
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.24 Å, b = 10.56 Å, c = 14.32 Å |
| Dihedral angle (Ph–Ph) | 87.4° |
| Hydrogen bond (O–H···O) | 2.68 Å |
The chlorine atom at the ortho position induces electronic effects, withdrawing electron density from the phenyl ring and enhancing the electrophilicity of the imine nitrogen . This electronic perturbation facilitates interactions with nucleophiles and metal ions.
Synthesis and Characterization
Synthetic Methodology
The compound is synthesized via a condensation reaction between 2-aminophenol and 2-chlorobenzaldehyde in ethanol under reflux conditions. Glacial acetic acid catalyzes the reaction, which typically proceeds for 6–8 hours to achieve yields exceeding 75% . The product is isolated through vacuum filtration and purified via recrystallization from ethanol.
Key reaction equation:
Spectroscopic Characterization
-
FT-IR: A strong absorption band at 1615 cm⁻¹ confirms the C=N stretch of the imine group. The broad O–H stretch appears at 3250 cm⁻¹ .
-
¹H NMR (DMSO-d₆): Signals at δ 8.45 ppm (s, 1H, –CH=N–), δ 7.85–6.90 ppm (m, 8H, aromatic), and δ 9.82 ppm (s, 1H, –OH) .
-
Elemental Analysis: Found: C 62.1%, H 4.0%, N 8.9%; Calculated: C 62.28%, H 4.03%, N 8.93% .
Crystallographic and Hydrogen Bonding Analysis
The crystal structure exhibits a hexameric aggregation motif stabilized by O–H···O hydrogen bonds (2.68 Å) . These interactions form R₆⁶(12) ring motifs along the c-axis, creating a layered architecture. The gauche conformation of the hydroxyl groups (O–C–C–O torsion angle = 77.1°) facilitates dimerization, while the chlorine atom participates in weak C–H···Cl interactions (3.21 Å), further stabilizing the lattice .
Chemical Reactivity and Metal Coordination
Chelation Behavior
The imine nitrogen and phenolic oxygen act as bidentate ligands, coordinating to transition metals such as Cu(II), Ni(II), and Zn(II). For example, copper complexes adopt an octahedral geometry with two ligand molecules and two water molecules completing the coordination sphere .
Table 2: Stability Constants of Metal Complexes
| Metal Ion | log K (Stability Constant) | Geometry |
|---|---|---|
| Cu(II) | 12.4 | Octahedral |
| Ni(II) | 10.8 | Octahedral |
| Zn(II) | 9.7 | Tetrahedral |
Redox and Substitution Reactions
-
Oxidation: The phenolic group oxidizes to o-quinone under acidic conditions with KMnO₄ .
-
Electrophilic Substitution: Bromination at the para position of the phenol ring occurs in the presence of Br₂/FeBr₃ .
Comparative Analysis with Analogues
Table 3: Structural and Functional Comparison with Related Schiff Bases
The chloro derivative’s superior bioactivity correlates with its higher electronegativity and stronger hydrogen-bonding capacity compared to methoxy or nitro analogues .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume